molecular formula C19H14FN5O3 B2978681 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251630-79-1

5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2978681
CAS No.: 1251630-79-1
M. Wt: 379.351
InChI Key: MXDNLCNPDXMLAG-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a fluorobenzyl, a triazole, and an oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.

    Final Assembly: The final compound is assembled by coupling the benzodioxole, triazole, and oxadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzodioxol-5-yl)-3-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
  • 5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylbenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-11-17(22-24-25(11)9-12-2-5-14(20)6-3-12)18-21-19(28-23-18)13-4-7-15-16(8-13)27-10-26-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNLCNPDXMLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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